N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzothiazole ring, and a methylsulfanyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is commonly found in many biologically active compounds . The benzothiazole ring is a fused ring system containing a benzene ring and a thiazole ring, which is known for its wide range of biological activities. The methylsulfanyl group (-SCH3) is a sulfur-containing substituent that can contribute to the lipophilicity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzothiazole rings, along with the methylsulfanyl group . The spatial arrangement of these groups could significantly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the benzothiazole ring might participate in electrophilic substitution reactions. The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitrogen in the pyrrolidine ring and the sulfur in the methylsulfanyl group could enhance its polarity and potentially its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-tert-butyl-1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-6-5-12(22-4)9-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULTVARJDMNZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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